molecular formula C6H9NO3 B1396056 2-Oxopiperidine-4-carboxylic acid CAS No. 24537-50-6

2-Oxopiperidine-4-carboxylic acid

Cat. No.: B1396056
CAS No.: 24537-50-6
M. Wt: 143.14 g/mol
InChI Key: BKZYLQVOHBJVPC-UHFFFAOYSA-N
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Description

2-Oxopiperidine-4-carboxylic acid is a compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 . It is also known by its IUPAC name, 2-oxo-4-piperidinecarboxylic acid .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-Hydroxyisonicitonic Acid . In one method, a solution of 2-oxo-l,2-dihydropyridine-4-carboxylic acid in methanol was stirred under a nitrogen atmosphere with palladium hydroxide. The reaction mixture was stirred under atmospheric pressure at room temperature for 18 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered piperidine ring with a carboxylic acid group at the 4-position and a ketone group at the 2-position .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 437.0±38.0 °C and a predicted density of 1.286±0.06 g/cm3 . Its solubility is classified as very soluble, with a Log S (ESOL) of -0.12 .

Scientific Research Applications

1. Biosynthesis and Fermentation Studies

2-Oxopiperidine-4-carboxylic acid and its derivatives, such as 6-oxopiperidine-2-carboxylic acid, have been studied in the context of biosynthesis and fermentation. For instance, 6-oxopiperidine-2-carboxylic acid (OCA) has been assayed in fermentations of Penicillium chrysogenum PQ-96, accumulating during penicillin G biosynthesis (Kurz↦kowski et al., 1990). This compound also reverses the l-lysine inhibition of penicillin G production by the same organism (Kurz↦kowski et al., 1990).

2. Peptide Synthesis and Material Science

In peptide synthesis and material science, derivatives of this compound play a significant role. For example, the crystal structures of 2-alkoxy-5(4H)-oxazolones derived from 2,2,6,6-tetramethyl-4-[(benzyloxycarbonyl)amino]-1-oxypiperidine-4-carboxylic acid have been solved, providing insights into reactive intermediates in peptide synthesis (Crisma et al., 1997). Another example is 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, used as a spin-labeled, achiral Cα-tetrasubstituted α-amino acid in biochemistry and material science (Toniolo et al., 1998).

3. Chemical Synthesis and Characterization

Various studies focus on the chemical synthesis and characterization of this compound derivatives. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been synthesized and characterized, revealing potential as synthons for diverse piperidine derivatives (Boev et al., 2015). Furthermore, studies on the rearrangement of 2-oxoazepane α,α-amino acids into 2'-oxopiperidine β(2,3,3)-amino acids provide insights into intramolecular catalysis and the synthesis of highly substituted β-amino acids (Núñez-Villanueva et al., 2015).

4. Pharmaceutical Intermediate Synthesis

This compound derivatives are key intermediates in pharmaceutical synthesis. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, has been characterized using X-ray powder diffraction (Wang et al., 2017).

Safety and Hazards

The compound is classified with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary targets of 2-Oxopiperidine-4-carboxylic acid are currently unknown This compound is a derivative of piperidine, a heterocyclic organic compound, and may interact with various biological targets

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name

2-oxopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-3-4(6(9)10)1-2-7-5/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZYLQVOHBJVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717464
Record name 2-Oxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24537-50-6
Record name 2-Oxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxopiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxypyridine-4-carboxylic acid (40.0 g) and 10% palladium hydroxide/carbon (8.0 g) in methanol (500 mL) was stirred at 30° C. for 24 hr under a hydrogen atmosphere (50 psi). The reaction mixture was filtered, the catalyst was removed, and the filtrate was concentrated under reduced pressure to give the title compound (38.0 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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